molecular formula C8H8ClNO B13878347 1-(5-Chloropyridin-3-yl)propan-2-one

1-(5-Chloropyridin-3-yl)propan-2-one

Cat. No.: B13878347
M. Wt: 169.61 g/mol
InChI Key: MUCZEKUJOCBOOL-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-3-yl)propan-2-one is a ketone derivative featuring a pyridine ring substituted with a chlorine atom at the 5-position and a propan-2-one group at the 3-position. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structure combines the electron-withdrawing effects of the chlorine substituent with the reactivity of the ketone group, enabling diverse chemical transformations such as nucleophilic additions and cyclizations. Synthesis routes often involve Wittig reactions or palladium-catalyzed cross-couplings, as evidenced in recent literature .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(5-chloropyridin-3-yl)propan-2-one

InChI

InChI=1S/C8H8ClNO/c1-6(11)2-7-3-8(9)5-10-4-7/h3-5H,2H2,1H3

InChI Key

MUCZEKUJOCBOOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CN=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-3-yl)propan-2-one typically involves the reaction of 5-chloropyridine with propan-2-one under specific conditions. One common method involves the use of a base such as sodium tert-butoxide in a solvent like tert-butanol. The reaction is carried out under reflux conditions, followed by the addition of glacial acetic acid to adjust the pH .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-3-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(5-Chloropyridin-3-yl)propan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-3-yl)propan-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1. Structural Comparison

Compound Name Aromatic Ring Substituents Functional Group Key Differences
This compound Pyridine 5-Cl Propan-2-one Reference compound
1-(5-Chlorothiophen-2-yl)propan-1-one Thiophene 5-Cl Propan-1-one Thiophene ring; ketone position
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol Pyridine 2-Cl, 5-F Propan-1-ol Halogen substitution; alcohol group
1-(5-Chloro-2,3-diiodophenyl)propan-2-one Phenyl 5-Cl, 2,3-I Propan-2-one Polyhalogenated phenyl ring
  • Aromatic Ring Effects : Pyridine rings (as in the reference compound) introduce nitrogen-based electron-withdrawing effects, enhancing polarity and directing electrophilic substitution. Thiophene analogues (e.g., ) exhibit sulfur’s electron-rich character, altering reactivity in cycloadditions or oxidation reactions .
  • Substituent Influence: Chlorine at the 5-position on pyridine (reference compound) deactivates the ring compared to electron-donating groups (e.g., amino in ), which increase nucleophilicity .

Physicochemical Properties

The chlorine substituent and pyridine ring significantly influence physical properties:

  • Polarity and Solubility: The electron-withdrawing Cl group increases polarity, enhancing solubility in polar solvents (e.g., ethanol, THF) compared to non-halogenated analogues.
  • Melting Points : Chlorinated pyridine derivatives generally exhibit higher melting points than thiophene counterparts due to stronger dipole-dipole interactions (e.g., lacks Cl but includes a thiophene ring, likely reducing melting points) .

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